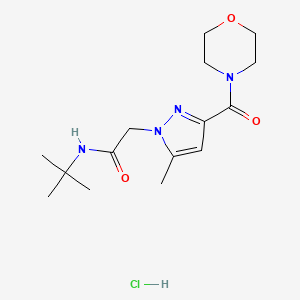
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H25ClN4O3 and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tert-butyl group with a pyrazole moiety and a morpholine derivative. Its molecular formula is C_{14}H_{20}N_4O_2·HCl, and it has a molecular weight of 300.79 g/mol. The presence of the morpholine ring is significant as it often contributes to the bioactivity of compounds by enhancing solubility and receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with pyrazole structures can act as selective modulators of various receptors, including androgen receptors (AR) and other nuclear receptors. These interactions may lead to modulation of gene expression related to cell growth, differentiation, and apoptosis.
Case Studies and Research Findings
- Androgen Receptor Modulation : A study explored the effectiveness of similar pyrazole derivatives in modulating androgen receptor activity. The findings indicated that specific substitutions on the pyrazole ring could enhance receptor selectivity and potency, which may be applicable to this compound .
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing morpholine and pyrazole moieties showed IC50 values in the micromolar range against prostate cancer cells . This suggests that this compound might possess similar anticancer properties.
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that derivatives of this compound have favorable absorption and distribution characteristics, which could enhance their therapeutic efficacy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride has been studied for its potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This positions the compound as a candidate for further development in treating inflammatory diseases .
Anticancer Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation in various models. The compound's structure could potentially be optimized to enhance its efficacy against specific cancer types .
The biological activity of this compound has been assessed through various assays, including cytotoxicity tests against different cancer cell lines. Preliminary results suggest promising activity that warrants further investigation into its mechanism of action and therapeutic potential .
Case Studies
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3.ClH/c1-11-9-12(14(21)18-5-7-22-8-6-18)17-19(11)10-13(20)16-15(2,3)4;/h9H,5-8,10H2,1-4H3,(H,16,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLSCDDUQSUOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)(C)C)C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













